Sunpp3
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Overview
Description
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate is a nucleoside analogue that has been synthesized for various biochemical applications. This compound is particularly interesting due to its structural modifications, which make it a valuable tool in studying enzyme interactions and biochemical pathways.
Preparation Methods
The synthesis of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves the esterification of 2’,3’-secouridine with 4-nitrophenyl phosphate. The reaction typically requires specific conditions to ensure the formation of the desired diastereoisomers. The process involves:
Esterification Reaction: The nucleoside analogue 2’,3’-secouridine is reacted with 4-nitrophenyl phosphate under controlled conditions to form the ester bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), with a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.
Chemical Reactions Analysis
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical applications.
Substitution Reactions: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Scientific Research Applications
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate has several scientific research applications:
Enzyme Studies: It is used to study the activity of phosphodiesterases, as it serves as a substrate that can be hydrolyzed by these enzymes.
Biochemical Pathways: The compound is valuable in investigating biochemical pathways involving nucleoside analogues and their interactions with enzymes.
Medical Research:
Mechanism of Action
The mechanism of action of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate involves its interaction with phosphodiesterases. The enzyme binds to the compound and catalyzes the hydrolysis of the ester bond, releasing 2’,3’-secouridine and 4-nitrophenyl phosphate. This reaction is crucial for studying the enzyme’s specificity and activity .
Comparison with Similar Compounds
2’,3’-Secouridine 4-nitrophenyl 3’-phosphate can be compared with other nucleoside analogues such as:
Thymidine 5’-monophosphate: Unlike 2’,3’-secouridine 4-nitrophenyl 3’-phosphate, thymidine 5’-monophosphate is a natural substrate for phosphodiesterases and is hydrolyzed more rapidly.
2’,3’-Secouridine 4-nitrophenyl 5’-phosphate: This compound is a diastereoisomer of 2’,3’-secouridine 4-nitrophenyl 3’-phosphate and has similar applications but different enzyme affinities.
Properties
CAS No. |
110238-07-8 |
---|---|
Molecular Formula |
C15H21N4O11P |
Molecular Weight |
464.32 g/mol |
IUPAC Name |
azanium;[(2R)-2-[(1R)-1-(2,4-dioxopyrimidin-1-yl)-2-hydroxyethoxy]-3-hydroxypropyl] (4-nitrophenyl) phosphate |
InChI |
InChI=1S/C15H18N3O11P.H3N/c19-7-12(28-14(8-20)17-6-5-13(21)16-15(17)22)9-27-30(25,26)29-11-3-1-10(2-4-11)18(23)24;/h1-6,12,14,19-20H,7-9H2,(H,25,26)(H,16,21,22);1H3/t12-,14-;/m1./s1 |
InChI Key |
HZZXZYIHMBASFP-QMDUSEKHSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC[C@@H](CO)O[C@H](CO)N2C=CC(=O)NC2=O.[NH4+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OCC(CO)OC(CO)N2C=CC(=O)NC2=O.[NH4+] |
Key on ui other cas no. |
110238-07-8 |
Synonyms |
2',3'-secouridine 4-nitrophenyl 3'-phosphate SUNPP3 |
Origin of Product |
United States |
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